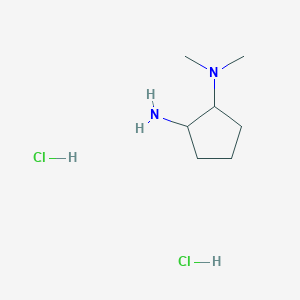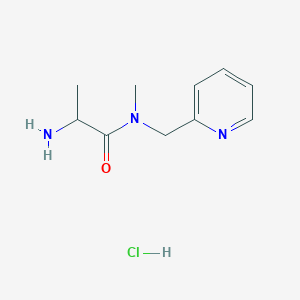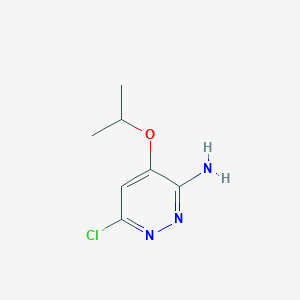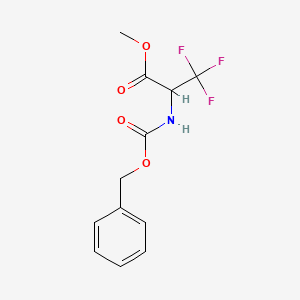
2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Cloruro de 2-(difluorometoxí)-4-fluorobencenosulfonilo es un compuesto organofluorado caracterizado por la presencia de ambos grupos funcionales difluorometoxí y fluorobencenosulfonil cloruro.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Cloruro de 2-(difluorometoxí)-4-fluorobencenosulfonilo típicamente implica la introducción del grupo difluorometoxí sobre un precursor de fluorobencenosulfonil cloruro. Un método común implica la reacción de cloruro de 4-fluorobencenosulfonilo con éter difluorometílico en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo típicamente en un solvente aprótico como el diclorometano a bajas temperaturas para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso. Además, el control estricto de las condiciones de reacción, como la temperatura y la presión, es crucial para garantizar la calidad constante del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Cloruro de 2-(difluorometoxí)-4-fluorobencenosulfonilo sufre varios tipos de reacciones químicas, que incluyen:
Sustitución Nucleofílica: El grupo sulfonil cloruro es altamente reactivo hacia los nucleófilos, lo que lleva a la formación de derivados de sulfonamida o sulfonato.
Sustitución Electrofílica Aromática: El anillo aromático puede sufrir reacciones de sustitución electrofílica, como la nitración o la halogenación, en condiciones apropiadas.
Reducción: El grupo sulfonil cloruro se puede reducir al hidruro de sulfonilo correspondiente utilizando agentes reductores como el hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los nucleófilos comunes incluyen aminas, alcoholes y tioles. Las reacciones se llevan a cabo típicamente en disolventes apróticos polares como la dimetilformamida o el acetonitrilo.
Sustitución Electrofílica Aromática: Los reactivos como el ácido nítrico o el bromo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio se utilizan comúnmente.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio en éter anhidro o tetrahidrofurano.
Principales Productos Formados
Sulfonamidas: Formado por la reacción con aminas.
Sulfonatos: Formado por la reacción con alcoholes o tioles.
Derivados Aromáticos: Formado por reacciones de sustitución electrofílica aromática.
Aplicaciones Científicas De Investigación
El Cloruro de 2-(difluorometoxí)-4-fluorobencenosulfonilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos organofluorados complejos. Su reactividad única lo hace valioso en el desarrollo de nuevas metodologías sintéticas.
Biología: Empleado en la modificación de biomoléculas, como péptidos y proteínas, para estudiar su estructura y función.
Medicina: Investigado por su posible uso en el desarrollo de productos farmacéuticos, particularmente como precursor de moléculas bioactivas.
Industria: Utilizado en la producción de agroquímicos y productos químicos especiales debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción del Cloruro de 2-(difluorometoxí)-4-fluorobencenosulfonilo implica principalmente su reactividad hacia los nucleófilos y electrófilos. El grupo sulfonil cloruro actúa como un centro electrófilo, reaccionando fácilmente con los nucleófilos para formar derivados de sulfonamida o sulfonato. Además, el grupo difluorometoxí puede influir en las propiedades electrónicas del anillo aromático, afectando su reactividad en las reacciones de sustitución electrofílica aromática.
Comparación Con Compuestos Similares
Compuestos Similares
Cloruro de 4-Fluorobencenosulfonilo: Carece del grupo difluorometoxí, lo que resulta en diferente reactividad y aplicaciones.
Cloruro de 2-(Trifluorometoxí)-4-fluorobencenosulfonilo: Contiene un grupo trifluorometoxí en lugar de un grupo difluorometoxí, lo que lleva a variaciones en las propiedades electrónicas y la reactividad.
Cloruro de 2-(Difluorometoxí)bencenosulfonilo: Estructura similar pero sin el átomo de flúor adicional en el anillo aromático.
Singularidad
El Cloruro de 2-(difluorometoxí)-4-fluorobencenosulfonilo es único debido a la presencia de ambos grupos difluorometoxí y fluorobencenosulfonil cloruro. Esta combinación confiere propiedades electrónicas y estéricas distintas, lo que lo convierte en un compuesto valioso en diversas aplicaciones sintéticas y de investigación.
Propiedades
Fórmula molecular |
C7H4ClF3O3S |
|---|---|
Peso molecular |
260.62 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-2-1-4(9)3-5(6)14-7(10)11/h1-3,7H |
Clave InChI |
OVDJXPUWMGRMDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)OC(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)


![Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]-](/img/structure/B12107848.png)
![(3S,5S)-5-[(1S,3S)-1-amino-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methylpentyl]-3-(propan-2-yl)oxolan-2-one](/img/structure/B12107856.png)
![3-[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12107858.png)
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)

![6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid](/img/structure/B12107876.png)


![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)

